molecular formula C9H10BNO6 B8206314 [2,6-Bis(methoxycarbonyl)pyridin-4-YL]boronic acid

[2,6-Bis(methoxycarbonyl)pyridin-4-YL]boronic acid

Cat. No.: B8206314
M. Wt: 238.99 g/mol
InChI Key: QWYMGGNXMHFWKD-UHFFFAOYSA-N
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Description

[2,6-Bis(methoxycarbonyl)pyridin-4-YL]boronic acid is a boronic acid derivative with the molecular formula C9H10BNO6. This compound is characterized by the presence of a pyridine ring substituted with two methoxycarbonyl groups and a boronic acid group. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-boron bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2,6-Bis(methoxycarbonyl)pyridin-4-YL]boronic acid typically involves the reaction of 2,6-dimethoxycarbonylpyridine with a boronic acid derivative. One common method is the hydroboration of 2,6-dimethoxycarbonylpyridine using borane-dimethyl sulfide complex, followed by oxidation with hydrogen peroxide to yield the desired boronic acid .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: [2,6-Bis(methoxycarbonyl)pyridin-4-YL]boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

[2,6-Bis(methoxycarbonyl)pyridin-4-YL]boronic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of [2,6-Bis(methoxycarbonyl)pyridin-4-YL]boronic acid primarily involves its ability to form stable carbon-boron bonds. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a boron donor, facilitating the formation of new carbon-carbon bonds through a palladium-catalyzed process. The boronic acid group interacts with the palladium catalyst, enabling the transfer of the boron moiety to the organic substrate .

Comparison with Similar Compounds

Uniqueness: [2,6-Bis(methoxycarbonyl)pyridin-4-YL]boronic acid is unique due to its dual methoxycarbonyl substitutions, which enhance its reactivity and stability in cross-coupling reactions. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .

Properties

IUPAC Name

[2,6-bis(methoxycarbonyl)pyridin-4-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BNO6/c1-16-8(12)6-3-5(10(14)15)4-7(11-6)9(13)17-2/h3-4,14-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYMGGNXMHFWKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC(=C1)C(=O)OC)C(=O)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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